1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

概要

説明

準備方法

合成経路と反応条件

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))は、グリセロール、パルミチン酸、オレイン酸を含むエステル化反応によって合成できます . この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用し、エステル化反応を促進します。反応条件は、多くの場合、目的の生成物を得るために、反応物を還流下で加熱することを含みます。

工業的生産方法

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))の工業的生産は、大規模なエステル化プロセスを伴います。 反応物は大型反応器で混合され、反応は高い収率と純度を確保するために、制御された温度と圧力条件下で行われます . その後、生成物は蒸留や結晶化などの技術を使用して精製されます。

化学反応の分析

反応の種類

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))は、次のを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、過酸化物やその他の酸化生成物を生成します。

還元: 還元反応は、オレオイル鎖の二重結合を単結合に変換できます。

置換: エステル基は、求核剤と置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化物イオンやアミンなどの求核剤を置換反応に使用できます。

主な生成物

酸化: 過酸化物とヒドロキシル化誘導体。

還元: 飽和脂肪酸誘導体。

置換: さまざまな置換グリセロール誘導体。

科学研究への応用

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))は、さまざまな科学研究に応用されています。

科学的研究の応用

Chemical Properties and Structure

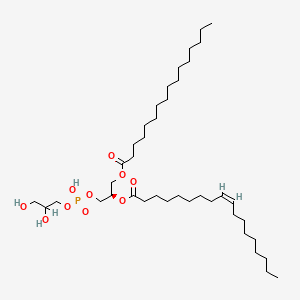

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol is characterized by its molecular formula and a molecular weight of 749.0 g/mol. The structure consists of a glycerol backbone with palmitic acid and oleic acid chains attached to the first and second positions, respectively. This configuration contributes to its amphiphilic nature, making it suitable for forming lipid bilayers and micelles .

Surfactant in Respiratory Treatments

One of the most notable applications of this compound is its role as a surfactant in the treatment of respiratory distress syndrome (RDS). It was a key component of Surfaxin, a synthetic lung surfactant designed to reduce surface tension in the alveoli, thereby preventing collapse during breathing. Although Surfaxin was discontinued in 2017, studies have demonstrated that phosphatidylglycerols like POPG can significantly improve lung function by enhancing alveolar stability .

Vesicle Formation and Drug Delivery

POPG is widely used in creating liposomes and vesicles for drug delivery applications. Its ability to form stable lipid bilayers allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. Research has shown that liposomes containing POPG can enhance the delivery of various drugs, including anticancer agents and antibiotics, by facilitating cellular uptake through endocytosis .

Model Membrane Systems

In membrane biophysics, this compound serves as a model lipid for studying membrane dynamics and interactions. Its incorporation into artificial membranes helps researchers understand the behavior of biological membranes under various conditions, including temperature fluctuations and the presence of different solutes .

Drug Delivery Systems

A study investigated the efficacy of liposomes composed of POPG for delivering doxorubicin, an anticancer drug. The results indicated that POPG-containing liposomes exhibited enhanced drug retention and improved cytotoxicity against cancer cells compared to conventional formulations. This highlights the potential of POPG in targeted cancer therapies .

Respiratory Surfactants

Research published in Journal of Clinical Investigation evaluated the performance of synthetic surfactants containing POPG in preterm infants with RDS. The findings showed that these surfactants significantly reduced mortality rates and improved oxygenation levels compared to controls, underscoring their clinical relevance .

Summary Table of Applications

作用機序

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))は、肺胞の空気/水界面の界面張力を低下させます . この作用は、張力が肺胞膜を内側に引っ張るのを防ぎます。そうでなければ、肺胞が虚脱し、呼吸窮迫につながります . この化合物は、肺胞サーファクタントの欠損を補う、置換サーファクタントとして機能します .

類似化合物の比較

類似化合物

- 1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスファチジルグリセロール

- 1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスホグリセロール

- L-アルファ-1-パルミトイル-2-オレオイルグリセロホスホグリセロール

- パルミトイルオレオイル-ホスファチジルグリセロール

独自性

1-パルミトイル-2-オレオイル-sn-グリセロ-3-(ホスホ-rac-(1-グリセロール))は、パルミチン酸とオレイン酸鎖の特定の組み合わせが、独特の生体物理学的特性をもたらすため、独特です . この組み合わせにより、界面張力を効果的に低下させて肺胞の虚脱を防ぐことができ、医療用途で特に価値があります .

類似化合物との比較

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol

- L-Alpha-1-palmitoyl-2-oleoylglycerophosphoglycerol

- Palmitoyloleoyl-phosphatidylglycerol

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific combination of palmitic and oleic acid chains, which confer distinct biophysical properties . This combination allows it to effectively reduce interfacial tension and prevent alveolar collapse, making it particularly valuable in medical applications .

生物活性

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) is a phospholipid that plays a crucial role in various biological processes, particularly in the context of membrane biology and antimicrobial activity. This article explores its biological activity, focusing on its structural properties, interactions with peptides, and implications in medical applications.

Structural Characteristics

Chemical Composition:

- Molecular Formula:

- Molecular Weight: 749.02 g/mol

- CAS Number: 202070-86-8

POPG is a synthetic lung surfactant and a component of bacterial membranes, making it significant for both therapeutic and research applications. It was previously used in the formulation of Surfaxin, aimed at treating infant respiratory distress syndrome by compensating for alveolar surfactant deficiency .

Biological Functions

1. Membrane Interaction:

POPG is known for its ability to interact with various antimicrobial peptides (AMPs). Studies have shown that AMPs preferentially bind to membranes containing POPG, which enhances their antimicrobial efficacy against Gram-negative bacteria such as Salmonella Typhimurium and Staphylococcus aureus. This selective binding is attributed to the anionic nature of POPG, which facilitates deeper insertion of peptides into the lipid bilayer .

2. Antimicrobial Activity:

Research indicates that POPG-containing membranes exhibit increased susceptibility to AMPs. For instance, the peptide 1018-K6 demonstrated significant permeabilization effects on liposomes composed of POPG, achieving up to 90% permeabilization within minutes. This suggests that POPG not only serves as a structural component but also enhances the effectiveness of antimicrobial agents by altering membrane integrity .

Case Studies

Case Study 1: Antimicrobial Peptide Interaction

A study investigated the interaction between the AMP 1018-K6 and model membranes composed of POPG. The results highlighted that the peptide penetrated the membranes more effectively than those composed of zwitterionic lipids, indicating a potential strategy for developing new antimicrobial therapies targeting resistant bacterial strains .

Case Study 2: Lung Surfactant Application

POPG was incorporated into synthetic lung surfactants to improve respiratory function in neonates suffering from respiratory distress syndrome. Its ability to reduce surface tension in alveoli was critical in preventing atelectasis (collapse of lung segments), thus supporting its therapeutic application .

Research Findings

特性

Key on ui mechanism of action |

Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress. |

|---|---|

CAS番号 |

185435-28-3 |

分子式 |

C40H77O10P |

分子量 |

749.0 g/mol |

IUPAC名 |

[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1 |

InChIキー |

PAZGBAOHGQRCBP-DDDNOICHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

外観 |

Solid powder |

Key on ui other cas no. |

185435-28-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)) 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol 1-POPG POPG cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。